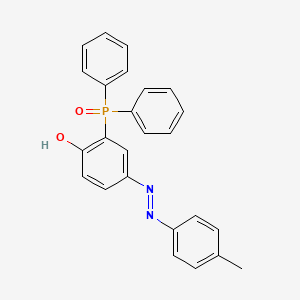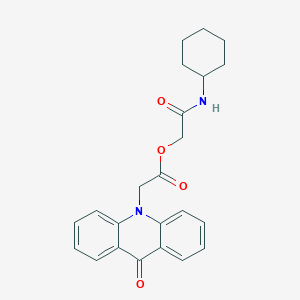
2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL is an organic compound that features a phosphoryl group, a diazenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diazenyl group: This can be achieved through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.
Introduction of the phosphoryl group: This step might involve the reaction of a phenol derivative with a phosphorylating agent such as diphenylphosphoryl chloride.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL depends on its specific application. For example:
Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(DIPHENYLPHOSPHORYL)PHENOL: Lacks the diazenyl group.
4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL: Lacks the phosphoryl group.
2-(DIPHENYLPHOSPHORYL)-4-NITROPHENOL: Contains a nitro group instead of the diazenyl group.
Properties
Molecular Formula |
C25H21N2O2P |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-4-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C25H21N2O2P/c1-19-12-14-20(15-13-19)26-27-21-16-17-24(28)25(18-21)30(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-18,28H,1H3 |
InChI Key |
COZGTYXMWYKLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11083214.png)
![9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11083218.png)
![3,3-Dimethyl-7-(2-morpholin-4-yl-5-nitro-phenyl)-2,4,8-trioxa-bicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B11083223.png)

![7-[(1,3-dimethylpyridin-1-ium-4-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11083235.png)
![3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11083247.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11083248.png)
![methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11083255.png)

![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11083278.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)
![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11083292.png)
